molecular formula C14H9Cl2NO B3353355 4,7-Dichloro-2-methoxyacridine CAS No. 5423-96-1

4,7-Dichloro-2-methoxyacridine

Cat. No.: B3353355
CAS No.: 5423-96-1
M. Wt: 278.1 g/mol
InChI Key: CFBQIPAQXVYDHK-UHFFFAOYSA-N
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Description

4,7-Dichloro-2-methoxyacridine is a chemical compound with the molecular formula C14H9Cl2NO . It is a derivative of acridine, a heterocyclic organic compound. This compound is known for its distinctive structure, which includes two chlorine atoms and a methoxy group attached to the acridine core. It has a molecular weight of 278.13 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,7-Dichloro-2-methoxyacridine typically involves the chlorination of 2-methoxyacridine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 4 and 7 positions. The process may involve the use of chlorinating agents such as phosphorus pentachloride (PCl5) or thionyl chloride (SOCl2) in the presence of a suitable solvent like dichloromethane (CH2Cl2).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction parameters such as temperature, pressure, and concentration to achieve high yield and purity. The product is then purified through recrystallization or chromatography techniques to remove any impurities .

Properties

IUPAC Name

4,7-dichloro-2-methoxyacridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2NO/c1-18-11-6-9-4-8-5-10(15)2-3-13(8)17-14(9)12(16)7-11/h2-7H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CFBQIPAQXVYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)C=C3C=C(C=CC3=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50969214
Record name 4,7-Dichloro-2-methoxyacridine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

278.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5423-96-1
Record name 4,7-Dichloro-2-methoxyacridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5423-96-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,7-Dichloro-2-methoxyacridine
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Record name NSC13142
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Record name 4,7-Dichloro-2-methoxyacridine
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Record name 4,7-dichloro-2-methoxyacridine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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